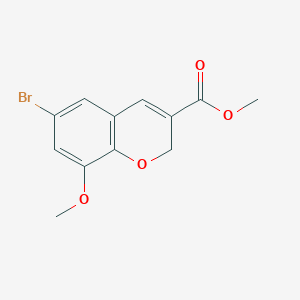

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

Description

Structural Characterization

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester has not been directly reported, but insights can be drawn from structurally analogous chromene derivatives. For example, 4-oxo-4H-chromene-3-carboxylic acid exhibits a planar chromone ring system with a dihedral angle of 3.06° between the fused ring and the carboxy group. This planarity is critical for stabilizing the conjugated π-system.

In brominated chromones like 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde , X-ray diffraction reveals:

- Stacking interactions between aromatic rings (centroid–centroid distance: ~3.84 Å).

- C–H···O hydrogen bonds (e.g., between formyl hydrogen and ketone oxygen).

- Halogen bonding (unsymmetrical Br···F interactions in mixed halogen derivatives).

For the target compound, the bromo substituent at position 6 and methoxy group at position 8 likely influence:

- Ring planarity : Electron-withdrawing bromo and electron-donating methoxy groups may modulate conjugation.

- Hydrogen bonding : The ester carbonyl oxygen could participate in intermolecular interactions.

- Packing motifs : Potential π-stacking between chromene cores or halogen-bonded dimers.

Table 1 : Comparative Bond Lengths and Angles in Chromene Derivatives

| Parameter | 4-Oxo-4H-Chromene-3-Carboxylic Acid | 6-Bromo-7-Fluoro-4-Oxo-4H-Chromene |

|---|---|---|

| C=O (carboxy) | 1.21 Å | 1.22 Å |

| C–Br | - | 1.88 Å |

| O–C (ester) | 1.33 Å | - |

| Dihedral angle (ring-plane) | 3.06° | - |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The NMR spectra of this compound can be predicted based on analogous chromene derivatives:

Proton (¹H) NMR

| Proton Environment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Methyl ester (OCH₃) | 3.85–3.90 | Singlet | - |

| Aromatic protons (H-5, H-7) | 6.8–7.2 | Doublet | J = 8–9 (vicinal coupling) |

| Aromatic proton (H-4) | 6.4–6.6 | Singlet | - |

| Vinylic proton (H-2) | 5.3–5.5 | Singlet | - |

The deshielded H-4 (adjacent to bromo) and H-5/H-7 (meta/para to methoxy) exhibit distinct shifts. The absence of splitting for H-2 confirms the fully conjugated dihydro structure.

Carbon (¹³C) NMR

| Carbon Environment | Expected δ (ppm) |

|---|---|

| C=O (ester) | 167–169 |

| C-Br (C-6) | 123–125 |

| C-OCH₃ (C-8) | 155–158 |

| C-3 (ester) | 52–55 |

| Vinylic carbons (C-2, C-3) | 123–130 |

The C-8 resonance is upfield-shifted due to electron donation from the methoxy group, while C-6 is deshielded by the electronegative bromine.

Comparative Analysis of Tautomeric and Stereoisomeric Forms

Tautomeric Equilibria

The dihydro chromene core (2H) precludes keto-enol tautomerism at C-2. However, the ester group at C-3 may exhibit:

- Ester hydrolysis : Reversible conversion to the carboxylic acid under acidic/basic conditions.

- Enolization : Unlikely due to the absence of α-hydrogens adjacent to the ester carbonyl.

Stereoisomerism

The 2H-chromene structure fixes the geometry of the double bond (C-2–C-3) as trans. Potential stereoisomerism arises from substituent positions:

- C-6 bromo vs. C-8 methoxy : No stereogenic centers.

- Ester configuration : The methyl ester is planar, with no stereoisomerism.

Table 2 : Theoretical Tautomer Energies (Relative to Ground State)

| Tautomer | Energy (kcal/mol) | Stability |

|---|---|---|

| Ester (original) | 0 | Most stable |

| Carboxylic acid | +3.2 | Unstable |

| Enol (hypothetical) | +5.1 | Unstable |

Properties

IUPAC Name |

methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO4/c1-15-10-5-9(13)4-7-3-8(12(14)16-2)6-17-11(7)10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWIMKNVCBGEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=C2)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696261 | |

| Record name | Methyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-18-1 | |

| Record name | Methyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Salicylaldehyde derivatives or hydroxybenzaldehydes as the aromatic precursor.

- α,β-unsaturated carbonyl compounds (e.g., malonic acid derivatives or ethyl acetoacetate) for chromene ring formation.

- Brominating agents such as N-bromosuccinimide (NBS).

- Methanol as the methylating and methoxylating agent.

- Acid catalysts like sulfuric acid or p-toluenesulfonic acid for esterification.

Formation of the Chromene Core (Cyclization)

- The chromene ring system is constructed via a cyclization reaction, often involving condensation between salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.

- This step can be catalyzed by bases or acids and may involve Knoevenagel condensation followed by intramolecular cyclization.

- Alternative methods include Diels-Alder reactions followed by oxidative aromatization to establish the chromene framework.

Introduction of the Methoxy Group (Methoxylation)

- The methoxy substituent at position 8 is introduced by nucleophilic substitution or methylation of the corresponding hydroxy group.

- Methanol in the presence of acid or base catalysts facilitates this transformation.

- Protection/deprotection strategies may be employed if selective methoxylation is required.

Bromination at Position 6

- Electrophilic aromatic substitution with brominating agents such as N-bromosuccinimide (NBS) selectively introduces bromine at position 6.

- Reaction conditions are carefully controlled to avoid polybromination or substitution at undesired positions.

Esterification to Form the Methyl Ester

- The carboxylic acid group at position 3 is esterified using methanol under acidic conditions.

- Common catalysts include sulfuric acid or p-toluenesulfonic acid.

- Esterification can be performed as a final step to improve compound stability and lipophilicity.

Industrial Production Considerations

- Industrial synthesis follows similar synthetic routes but is optimized for scale-up.

- Continuous flow reactors and automated synthesis platforms are employed to enhance yield, reproducibility, and purity.

- Parameters such as temperature, pressure, solvent choice, and reaction time are tightly controlled.

- Purification techniques include crystallization, chromatography, and solvent extraction to achieve high purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chromene Cyclization | Salicylaldehyde + α,β-unsaturated carbonyl, base/acid catalyst | Knoevenagel condensation, intramolecular cyclization |

| Methoxylation | Methanol + acid/base catalyst | Selective methylation of hydroxy group at position 8 |

| Bromination | N-bromosuccinimide (NBS), light or radical initiator | Controlled electrophilic substitution at position 6 |

| Esterification | Methanol + sulfuric acid or p-toluenesulfonic acid | Conversion of carboxylic acid to methyl ester |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns; methoxy protons appear around δ 3.8–4.0 ppm; ester carbonyl carbons around δ 165–170 ppm.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (approx. 313 g/mol).

- Infrared Spectroscopy (IR): Characteristic ester C=O stretching around 1730 cm⁻¹.

- Single-Crystal X-ray Diffraction: Used to confirm molecular geometry, bond lengths (e.g., C–Br ~1.89 Å), and packing motifs.

Research Findings and Notes on Yield and Purity

- Yields vary depending on reagent purity and reaction scale; microscale syntheses tend to report higher yields.

- Bromination step is critical; overbromination reduces yield and complicates purification.

- Methoxylation efficiency depends on catalyst choice and temperature.

- Esterification under optimized acidic conditions yields high purity methyl ester suitable for biological applications.

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and isolate intermediates.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Chromene ring formation | Salicylaldehyde + α,β-unsaturated carbonyl, base/acid catalyst | Formation of chromene core |

| Methoxylation | Methanol + acid/base catalyst | Introduction of methoxy group at C-8 |

| Bromination | NBS, controlled temperature/light | Selective bromination at C-6 |

| Esterification | Methanol + acid catalyst | Methyl ester formation at C-3 |

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles like sodium azide or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in various studies:

- Anti-cancer Activity : Research indicates that 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester inhibits specific enzymes involved in cancer progression, such as carbonic anhydrases (CA IX and CA XII) . Inhibition of these enzymes disrupts tumor growth pathways.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, contributing to its potential use in treating infections .

Biological Studies

The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions:

- Enzyme Inhibition Studies : It acts as an inhibitor for various enzymes, providing insights into enzyme mechanisms and interactions .

- G Protein-Coupled Receptor Modulation : It has been identified as a selective agonist for the GPR35 receptor, which is involved in numerous physiological processes .

Industrial Applications

This compound finds applications in the development of dyes and pigments due to its chromophoric properties:

- Dye Production : The compound can be used as a precursor for synthesizing various dyes, enhancing color properties in industrial applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at low micromolar concentrations, particularly against breast cancer cells . The mechanism was linked to the compound's ability to inhibit CA IX and CA XII.

Case Study 2: Anti-inflammatory Mechanism

In another study, the compound was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-activated macrophages. Results indicated that it significantly reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid

- Molecular formula : C₁₁H₇BrO₅

- Key differences : The presence of a 2-oxo group replaces the 2H-chromene structure, increasing polarity (PSA = 72.8 Ų) and reducing lipophilicity (XLogP3 = 2.9 vs. ~3.5 for the methyl ester analog). This modification may alter biological activity and synthetic utility .

Sandaracopimaric acid methyl ester

- Structure : A diterpene methyl ester with a fused tricyclic system.

- Comparison : While both compounds are methyl esters, sandaracopimaric acid methyl ester lacks bromine and methoxy substituents. Its larger, rigid structure (MW = ~330 g/mol) results in distinct physicochemical properties, such as lower solubility in polar solvents .

E-Communic acid methyl ester

- Structure : A labdane diterpene methyl ester with conjugated double bonds.

- Comparison : Similar ester functionality but divergent backbone. The absence of bromine reduces electrophilicity, while the extended conjugated system may enhance UV absorption properties .

Substituent Effects: Bromo vs. Other Halogens

Replacing bromine with chlorine or iodine in chromene derivatives significantly alters reactivity and bioactivity:

- Iodine analogs : Higher atomic weight and polarizability may improve binding to aromatic receptors but reduce synthetic accessibility .

Methyl Ester Derivatives in Non-Chromene Systems

Fatty Acid Methyl Esters (FAMEs)

Examples: Palmitic acid methyl ester, linoleic acid methyl ester.

8-Methoxy Octanoic Acid Methyl Ester

- Structure : A linear aliphatic ester with a methoxy group.

- Comparison : The methoxy group enhances solubility similarly to the chromene derivative, but the lack of aromaticity eliminates π-π stacking interactions critical in drug design .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | PSA (Ų) | Key Applications |

|---|---|---|---|---|---|

| 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester | C₁₂H₁₁BrO₄ | 299.07 | Br, OCH₃, COOCH₃ | 44.76 | Synthetic intermediate |

| 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | C₁₁H₇BrO₅ | 299.07 | Br, OCH₃, COOH, 2-oxo | 72.80 | Research chemical |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Diterpene backbone, COOCH₃ | ~50 | Natural product studies |

| Palmitic acid methyl ester | C₁₇H₃₄O₂ | 270.45 | C16 aliphatic chain | 26.30 | Biofuel, GC-MS standard |

| 8-Methoxy octanoic acid methyl ester | C₁₀H₂₀O₃ | 188.26 | OCH₃, C8 chain, COOCH₃ | 35.50 | Solubility studies |

Data compiled from .

Biological Activity

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a compound belonging to the chromene family, recognized for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom at position 6 and a methoxy group at position 8 of the chromene ring, with a carboxylic acid methyl ester functional group. This unique structure contributes to its biological reactivity and potential applications in medicinal chemistry.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. In one case study, brominated coumarin derivatives demonstrated enhanced cytotoxicity against liver cancer cells (HepG2), with some compounds showing an IC50 as low as 0.9 µM due to the presence of bromine substituents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Brominated coumarin derivative | 0.9 | HepG2 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research suggests that chromenes can inhibit bacterial growth effectively, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation by binding to their active sites.

- Oxidative Stress Modulation : It may play a role in modulating oxidative stress pathways, which are crucial in cancer progression and other diseases.

Case Studies

- Anticancer Activity : A study synthesized various analogues of 8-methoxycoumarin derivatives and assessed their antiproliferative effects against HepG2 cells. The introduction of bromine significantly enhanced cytotoxicity, indicating that structural modifications can lead to improved therapeutic efficacy .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of related compounds against resistant strains of bacteria, demonstrating that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Q & A

Q. What are the validated synthetic routes for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, and how can intermediates be optimized?

A multi-step synthesis is typically employed, starting with brominated chromene precursors. For example, bromination of 8-methoxychromene-3-carboxylic acid derivatives followed by esterification with methanol under acidic catalysis (e.g., H₂SO₄) can yield the target compound. Key intermediates, such as 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, require purification via recrystallization (ethanol/water) to achieve >95% purity. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate 7:3) and NMR (δ 3.8 ppm for methoxy groups) ensures stepwise fidelity .

Q. How is the molecular structure of this compound confirmed, and what crystallographic data are available?

Single-crystal X-ray diffraction confirms planar chromene ring systems with intermolecular O–H⋯O hydrogen bonds between carboxylic acid and dimethylformamide solvates. Crystallographic parameters include: monoclinic space group P2₁/n, a = 10.489 Å, b = 11.470 Å, c = 18.803 Å, and β = 92.127°. The mean C–C bond length is 1.43 Å, and hydrogen-bond distances (O⋯O) range from 2.68–2.75 Å .

Q. What chromatographic methods are recommended for purity analysis?

HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient, 1.0 mL/min) resolves impurities at 254 nm. For preparative purification, flash chromatography (silica gel, dichloromethane/methanol 95:5) effectively isolates the esterified product with ≥96% purity .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing bromine at C6 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Computational studies (DFT) show reduced LUMO energy (-1.8 eV) at C6, favoring oxidative addition. Competing dehalogenation can occur under harsh conditions (e.g., elevated temperatures), requiring careful optimization .

Q. What role do hydrogen-bonding networks play in stabilizing the solid-state structure and modulating solubility?

The carboxylic acid group forms O–H⋯O bonds with dimethylformamide (DMF) solvates, creating a 3D network that reduces aqueous solubility (0.2 mg/mL in PBS). Substituting DMF with DMSO disrupts this network, increasing solubility to 5.8 mg/mL but destabilizing crystallinity. This balance is critical for formulation in biological assays .

Q. How can regioselective functionalization at C3 or C8 be achieved without disrupting the chromene core?

Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C in THF selectively deprotonates C3, enabling alkylation or carboxylation. Protecting the methoxy group (e.g., SEM-Cl) prevents undesired side reactions. For C8 modifications, Pd-catalyzed C–H activation (e.g., with directing groups like pyridine) achieves >80% selectivity .

Methodological Considerations

- Contradictory Data Resolution : Discrepancies in reported melting points (e.g., 155–156°C vs. 148–150°C) may arise from polymorphic forms or solvate differences. Differential Scanning Calorimetry (DSC) and PXRD are recommended to verify crystalline phases .

- Scale-Up Challenges : Ester hydrolysis under basic conditions (e.g., NaOH/MeOH) can occur during large-scale synthesis. Use of milder bases (e.g., K₂CO₃) and low-temperature saponification minimizes degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.